Cas no 698985-94-3 (3-chloro-N-(2-phenoxyethyl)benzamide)

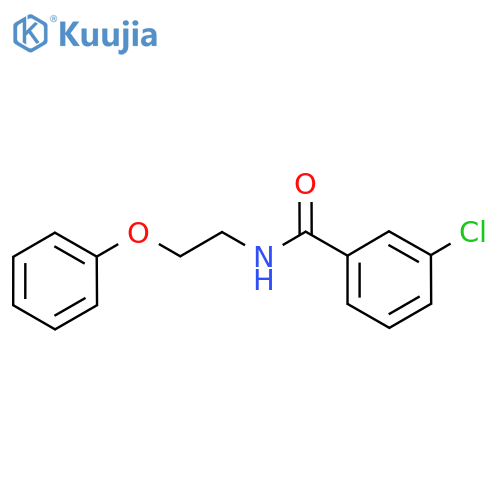

698985-94-3 structure

商品名:3-chloro-N-(2-phenoxyethyl)benzamide

3-chloro-N-(2-phenoxyethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 3-chloro-N-(2-phenoxyethyl)benzamide

- 698985-94-3

- VU0646004-1

- AO-080/43378331

- AKOS003391264

- F5526-0045

-

- インチ: 1S/C15H14ClNO2/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18)

- InChIKey: QKGIGZHWIYMJFB-UHFFFAOYSA-N

- ほほえんだ: C(NCCOC1C=CC=CC=1)(=O)C1=CC=CC(Cl)=C1

計算された属性

- せいみつぶんしりょう: 275.0713064g/mol

- どういたいしつりょう: 275.0713064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

3-chloro-N-(2-phenoxyethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5526-0045-1mg |

3-chloro-N-(2-phenoxyethyl)benzamide |

698985-94-3 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5526-0045-75mg |

3-chloro-N-(2-phenoxyethyl)benzamide |

698985-94-3 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5526-0045-20μmol |

3-chloro-N-(2-phenoxyethyl)benzamide |

698985-94-3 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5526-0045-3mg |

3-chloro-N-(2-phenoxyethyl)benzamide |

698985-94-3 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5526-0045-5μmol |

3-chloro-N-(2-phenoxyethyl)benzamide |

698985-94-3 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5526-0045-10mg |

3-chloro-N-(2-phenoxyethyl)benzamide |

698985-94-3 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5526-0045-10μmol |

3-chloro-N-(2-phenoxyethyl)benzamide |

698985-94-3 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5526-0045-50mg |

3-chloro-N-(2-phenoxyethyl)benzamide |

698985-94-3 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5526-0045-100mg |

3-chloro-N-(2-phenoxyethyl)benzamide |

698985-94-3 | 100mg |

$248.0 | 2023-09-10 | ||

| Life Chemicals | F5526-0045-2mg |

3-chloro-N-(2-phenoxyethyl)benzamide |

698985-94-3 | 2mg |

$59.0 | 2023-09-10 |

3-chloro-N-(2-phenoxyethyl)benzamide 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

698985-94-3 (3-chloro-N-(2-phenoxyethyl)benzamide) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 557-08-4(10-Undecenoic acid zinc salt)

- 42464-96-0(NNMTi)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量